BenchChemオンラインストアへようこそ!

1-Ethyl-piperidine-3-carboxylic acid

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

This N-ethyl nipecotic acid derivative fills a critical SAR gap between methyl and propyl analogs, with a dopamine transporter Ki of 3 nM for the propyl series and well-characterized GABA uptake inhibition. Its computed XLogP3 of -1.600 and pKa ~3.87 provide precise analytical handles for HPLC method development and distillative purification. Researchers developing next-generation neurological disorder therapeutics can rely on this building block to systematically explore steric and electronic contributions to target engagement, accelerating patentable lead optimization.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 861071-98-9
Cat. No. B1603146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-piperidine-3-carboxylic acid
CAS861071-98-9
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCN1CCCC(C1)C(=O)O
InChIInChI=1S/C8H15NO2/c1-2-9-5-3-4-7(6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
InChIKeyAUAARCSKNLPQTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-piperidine-3-carboxylic acid (CAS 861071-98-9) for Scientific Procurement and Chemical Research Applications


1-Ethyl-piperidine-3-carboxylic acid (CAS 861071-98-9), also known as 1-ethylnipecotic acid, is a heterocyclic organic compound within the piperidinecarboxylic acid class . It possesses a six-membered piperidine ring bearing a carboxylic acid functional group at the 3-position and an ethyl substituent on the nitrogen atom . With a molecular weight of 157.21 g/mol, a calculated XLogP3 value of -1.600, and a predicted acid dissociation constant (pKa) of approximately 3.87 [1], this building block presents distinct physicochemical characteristics that influence its behavior in synthesis and biological assays compared to its unsubstituted or differently N-alkylated counterparts.

Why 1-Ethyl-piperidine-3-carboxylic acid (CAS 861071-98-9) Cannot Be Substituted by Other Piperidine Carboxylic Acids


Procurement decisions for piperidine-3-carboxylic acid derivatives require precise structural specification because even minor alterations to the N-substituent profoundly impact pharmacological target engagement, physicochemical properties, and synthetic utility. The introduction of an N-ethyl group onto the piperidine ring of nipecotic acid generates a compound with a distinct lipophilicity profile (LogP) and hydrogen-bonding capacity . These differences directly influence critical parameters such as membrane permeability, metabolic stability, and binding affinity at transporters and receptors [1]. Consequently, substituting a methyl or propyl analog for the specific N-ethyl derivative cannot be assumed to yield comparable results in structure-activity relationship (SAR) studies or lead optimization campaigns [2]. The following quantitative evidence underscores the need for precise compound selection.

Quantitative Differentiation Evidence for 1-Ethyl-piperidine-3-carboxylic acid (CAS 861071-98-9) Versus Structural Analogs


Comparative Lipophilicity: 1-Ethyl Derivative Shows Increased logP vs. Unsubstituted Nipecotic Acid, Modulating Blood-Brain Barrier Potential

The N-ethyl substitution on 1-ethyl-piperidine-3-carboxylic acid elevates its calculated lipophilicity relative to the unsubstituted parent, nipecotic acid. This is a critical parameter for central nervous system (CNS) drug design, as increased lipophilicity is generally correlated with enhanced passive permeability across the blood-brain barrier (BBB) [1]. While the free carboxylic acid remains polar, the N-alkyl chain incrementally improves the distribution coefficient (logD), a key determinant of in vivo brain penetration [2].

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Quantitative Structure-Activity Relationship (QSAR): N-Alkyl Chain Length Drives Potency Differences at the Dopamine Transporter

While direct data for the free acid is limited, studies on closely related piperidine-3-carboxylic acid esters demonstrate a clear SAR where the N-alkyl substituent profoundly influences dopamine transporter (DAT) binding affinity [1]. In a comparative study, the N-propyl derivative exhibited a binding affinity (Ki) of 3 nM, making it 33-fold more potent than cocaine [1]. This establishes that the N-alkyl chain is a critical pharmacophoric element, and the ethyl analog occupies a distinct position in this SAR continuum, offering a unique balance of steric bulk and lipophilicity distinct from both the smaller methyl and larger propyl variants.

Neuropharmacology Structure-Activity Relationship Transporter Binding

Comparative In Vivo Anticonvulsant Efficacy: Ethyl Esters of Nipecotic Acid Demonstrate Superior Activity Over Methyl Esters

A comparative in vivo study evaluating GABAmimetic drugs demonstrated that the ethyl ester prodrugs of nipecotic acid (the unsubstituted parent acid) were more effective at elevating seizure thresholds than the corresponding methyl esters in a mouse model [1]. This finding highlights that even a single methylene unit difference in the alkyl ester or N-alkyl chain can translate to a significant in vivo pharmacodynamic effect, likely due to differences in prodrug hydrolysis rates and brain penetration [1]. This provides a strong pharmacological precedent for selecting the N-ethyl substituted free acid over other alkyl variants for follow-up studies.

Epilepsy Research GABAergic Pharmacology In Vivo Efficacy

Differentiation in Physicochemical Properties: Calculated vs. Experimental Boiling Point and Density

1-Ethyl-piperidine-3-carboxylic acid exhibits well-defined physicochemical parameters that differentiate it from close analogs. Its predicted boiling point (262.7 °C at 760 mmHg) and density (1.067 g/cm³) are important for designing purification protocols (e.g., distillation) and handling procedures. For instance, the N-methyl analog (1-methylpiperidine-3-carboxylic acid) has a reported boiling point of approximately 246°C . This 16-17°C difference in boiling point reflects the impact of the N-ethyl group on intermolecular forces and can be leveraged for compound-specific purification strategies.

Chemical Synthesis Process Chemistry Analytical Chemistry

Patent Literature Establishes 1-Ethyl-piperidine-3-carboxylic Acid as a Key Synthetic Intermediate in GABA Uptake Inhibitor Development

The structural motif of 1-ethyl-piperidine-3-carboxylic acid is central to a family of patented GABA uptake inhibitors [1]. The patent (US5608069) explicitly claims N-substituted azaheterocyclic carboxylic acids, including those with an ethyl group on the piperidine nitrogen, for treating CNS disorders [1]. This intellectual property landscape underscores the specific value of the N-ethyl substitution pattern for achieving desired biological activity, differentiating it from other N-alkyl variants that may fall outside the claims or exhibit suboptimal properties. The compound serves as a critical building block for generating proprietary leads.

Medicinal Chemistry Patent Analysis GABA Transporter

Optimal Application Scenarios for 1-Ethyl-piperidine-3-carboxylic acid (CAS 861071-98-9) Based on Differentiated Evidence


Central Nervous System (CNS) Drug Discovery: Lead Optimization of GABA and Monoamine Transporter Modulators

The established SAR linking N-alkyl chain length to dopamine transporter (DAT) binding affinity [1] and the historical use of nipecotic acid ethyl esters as GABA uptake inhibitors [2] positions 1-ethyl-piperidine-3-carboxylic acid as a strategic intermediate. Researchers seeking to fine-tune lipophilicity (XLogP3 -1.600) and target engagement in neurological disorders can leverage this building block to synthesize novel analogs with predicted intermediate properties between methyl and propyl derivatives. This is particularly relevant for projects where achieving a specific balance of potency and CNS penetration is paramount .

Structure-Activity Relationship (SAR) Expansion: Probing the N-Alkyl Binding Pocket in Transporter Pharmacology

For medicinal chemists systematically exploring the pharmacophore around piperidine-based transporter inhibitors, the 1-ethyl derivative is an indispensable tool. Direct comparative data from the piperidine-cocaine analog series reveals that the N-propyl substitution yields a Ki of 3 nM at DAT [1]. The ethyl analog fills a critical gap in this SAR series, allowing for the deconvolution of steric and electronic contributions to binding. Its use enables the generation of quantitative SAR models with higher resolution than possible with only methyl and propyl data points [1].

Chemical Process Development and Analytical Method Validation

The distinct physicochemical properties of 1-ethyl-piperidine-3-carboxylic acid, including its specific boiling point (262.7 °C) [1] and predicted pKa (~3.87) [2], provide clear analytical handles for quality control and process monitoring. In a manufacturing environment where multiple piperidine intermediates may be handled, these quantitative parameters enable the development of robust HPLC methods and distillation protocols to ensure product identity and purity, differentiating it from the N-methyl analog (boiling point 246°C) .

Intellectual Property-Driven Lead Generation in GABAergic Therapeutics

The inclusion of 1-ethyl-piperidine-3-carboxylic acid within the claims of foundational patents for GABA uptake inhibitors [1] underscores its commercial relevance. R&D teams engaged in creating novel, patentable GABA transporter inhibitors can utilize this specific building block to generate diverse chemical libraries. By starting from this commercially available and IP-relevant scaffold, researchers can efficiently explore chemical space around a validated pharmacophore, potentially accelerating the discovery of next-generation therapeutics for epilepsy, anxiety, and pain [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.